2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole
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Overview
Description
2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinyl and tetraazolyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-(1H-tetraazol-1-yl)terephthalic acid: Known for its use in coordination chemistry and material science.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N7O |
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Molecular Weight |
325.37 g/mol |
IUPAC Name |
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C16H19N7O/c24-15(8-4-9-22-11-17-20-21-22)23-10-3-7-14(23)16-18-12-5-1-2-6-13(12)19-16/h1-2,5-6,11,14H,3-4,7-10H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
RPTPMYYZDXOUJF-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCCN2C=NN=N2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCN2C=NN=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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